4-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime is a complex organic compound that features a chlorobenzaldehyde moiety linked to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure
Preparation Methods
The synthesis of 4-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime typically involves multiple steps:
Synthesis of 4-Chlorobenzaldehyde: This can be achieved by the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as Oxone/Bu4NHSO4.
Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the 4-chlorobenzaldehyde with the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through an oxime linkage.
Chemical Reactions Analysis
4-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime undergoes various chemical reactions:
Reduction: The compound can undergo reduction reactions to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime can be compared with other similar compounds such as:
4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the complex pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure.
Benzaldehyde Derivatives: Compounds with different substituents on the benzaldehyde ring, which can alter their chemical and biological properties.
Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives:
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C23H20ClN7O |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]methanimine |
InChI |
InChI=1S/C23H20ClN7O/c1-15-16(2)30(12-18-7-9-25-10-8-18)22-21(15)23-28-20(29-31(23)14-26-22)13-32-27-11-17-3-5-19(24)6-4-17/h3-11,14H,12-13H2,1-2H3/b27-11+ |
InChI Key |
VSMXRYRMCHAQIK-LUOAPIJWSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)Cl)CC5=CC=NC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)Cl)CC5=CC=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.